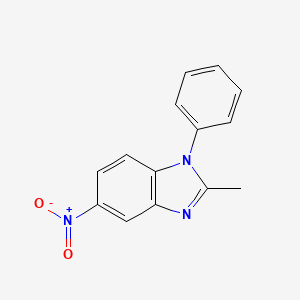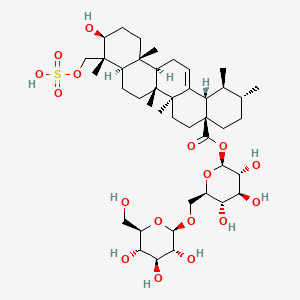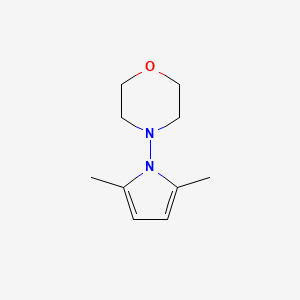
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 2,5-dimethylpyrrole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine typically involves the reaction of 2,5-dimethylpyrrole with morpholine under specific conditions. One common method includes:
Starting Materials: 2,5-dimethylpyrrole and morpholine.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of morpholine.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Contains an oxadiazole ring, exhibiting different chemical properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Developed as an anti-tuberculosis compound with distinct biological activity.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine is unique due to the presence of both a morpholine ring and a 2,5-dimethylpyrrole group, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
21407-70-5 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
4-(2,5-dimethylpyrrol-1-yl)morpholine |
InChI |
InChI=1S/C10H16N2O/c1-9-3-4-10(2)12(9)11-5-7-13-8-6-11/h3-4H,5-8H2,1-2H3 |
InChIキー |
JBRAYJFGQQATRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1N2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

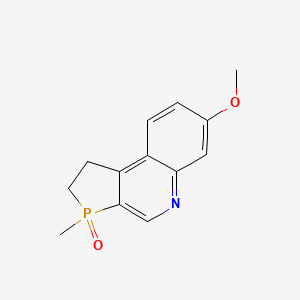
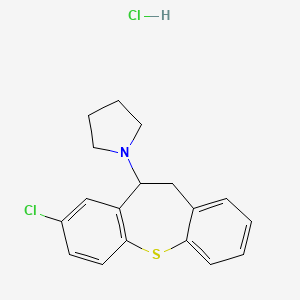
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
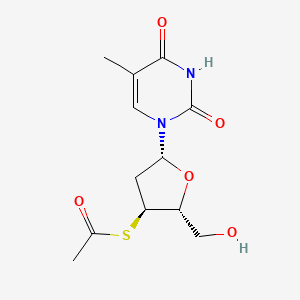
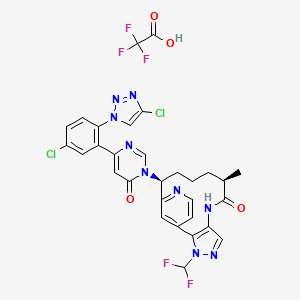
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
